[4-(4-METHOXYPHENYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE
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Overview
Description
[4-(4-METHOXYPHENYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group and an oxolane-2-carbonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-METHOXYPHENYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable methoxy-substituted aryl halide reacts with the piperazine ring.
Attachment of the Oxolane-2-carbonyl Group: The oxolane-2-carbonyl group can be attached through acylation reactions, using oxolane-2-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: [4-(4-METHOXYPHENYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carbonyl group in the oxolane ring can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation Products: Hydroxyl or carbonyl derivatives of the methoxyphenyl group.
Reduction Products: Hydroxyl derivatives of the oxolane ring.
Substitution Products: Piperazine derivatives with various functional groups attached.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
Comparison with Other Piperazine Derivatives: [4-(4-METHOXYPHENYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE can be compared with other piperazine derivatives such as:
1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties.
1-(4-Methylphenyl)piperazine: Studied for its potential antidepressant effects.
Uniqueness: The presence of both the methoxyphenyl and oxolane-2-carbonyl groups in this compound imparts unique chemical and biological properties, distinguishing it from other piperazine derivatives.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)piperazine
- 1-(4-Methylphenyl)piperazine
- 1-(4-Fluorophenyl)piperazine
Properties
Molecular Formula |
C16H22N2O3 |
---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C16H22N2O3/c1-20-14-6-4-13(5-7-14)17-8-10-18(11-9-17)16(19)15-3-2-12-21-15/h4-7,15H,2-3,8-12H2,1H3 |
InChI Key |
HUMMRZFRSWRRRQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCO3 |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCO3 |
Origin of Product |
United States |
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